molecular formula C12H5BrN4 B6308032 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile CAS No. 67823-11-4

5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile

Cat. No.: B6308032
CAS No.: 67823-11-4
M. Wt: 285.10 g/mol
InChI Key: SGJILMAEUYRXNA-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a bromophenyl group attached to a pyrazine ring, which is further substituted with two cyano groups at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile typically involves the reaction of pyrazine-2,3-dicarbonitrile with 4-bromophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation also enhances the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 5-(4-aminophenyl)pyrazine-2,3-dicarbonitrile or 5-(4-thiophenyl)pyrazine-2,3-dicarbonitrile are formed.

    Oxidation Products: Oxidation typically yields pyrazine-2,3-dicarboxylic acid derivatives.

    Reduction Products: Reduction leads to the formation of pyrazine-2,3-diamine derivatives.

Scientific Research Applications

5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile
  • 5-(4-Methylphenyl)pyrazine-2,3-dicarbonitrile
  • 5-(4-Fluorophenyl)pyrazine-2,3-dicarbonitrile

Uniqueness

5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-bromophenyl)pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrN4/c13-9-3-1-8(2-4-9)12-7-16-10(5-14)11(6-15)17-12/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJILMAEUYRXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C(=N2)C#N)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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